molecular formula C13H14O3 B14370595 5-Methoxy-2,2-dimethyl-2H-1-benzopyran-8-carbaldehyde CAS No. 90300-38-2

5-Methoxy-2,2-dimethyl-2H-1-benzopyran-8-carbaldehyde

Cat. No.: B14370595
CAS No.: 90300-38-2
M. Wt: 218.25 g/mol
InChI Key: VJFMEQDWGMBIBF-UHFFFAOYSA-N
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Description

5-Methoxy-2,2-dimethyl-2H-1-benzopyran-8-carbaldehyde is a chemical compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products. This compound is characterized by a methoxy group at the 5-position, two methyl groups at the 2-position, and an aldehyde group at the 8-position of the benzopyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2,2-dimethyl-2H-1-benzopyran-8-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzopyran derivative.

    Methoxylation: Introduction of the methoxy group at the 5-position using methanol and a suitable catalyst.

    Methylation: Introduction of the two methyl groups at the 2-position using methyl iodide and a base.

    Formylation: Introduction of the aldehyde group at the 8-position using a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar steps as mentioned above but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2,2-dimethyl-2H-1-benzopyran-8-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: 5-Methoxy-2,2-dimethyl-2H-1-benzopyran-8-carboxylic acid.

    Reduction: 5-Methoxy-2,2-dimethyl-2H-1-benzopyran-8-methanol.

    Substitution: Corresponding thiol or amine derivatives.

Scientific Research Applications

5-Methoxy-2,2-dimethyl-2H-1-benzopyran-8-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 5-Methoxy-2,2-dimethyl-2H-1-benzopyran-8-carbaldehyde involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to oxidative stress, inflammation, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-2,2-dimethyl-2H-1-benzopyran-8-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

90300-38-2

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

5-methoxy-2,2-dimethylchromene-8-carbaldehyde

InChI

InChI=1S/C13H14O3/c1-13(2)7-6-10-11(15-3)5-4-9(8-14)12(10)16-13/h4-8H,1-3H3

InChI Key

VJFMEQDWGMBIBF-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=C(C=CC(=C2O1)C=O)OC)C

Origin of Product

United States

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